N-dihexoxyphosphorylpropan-2-amine
Description
N-Dihexoxyphosphorylpropan-2-amine (hypothetical IUPAC name based on nomenclature conventions) is a phosphorus-containing amine derivative characterized by a propan-2-amine backbone substituted with a dihexoxyphosphoryl group. For instance, N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine (CAS: 137348-88-0, ) shares a similar phosphorus-amine framework, with a molecular formula of C₁₆H₃₇N₂OP and a molecular weight of 304.45 g/mol. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving phosphorus halides and amines, as seen in and . Applications of these derivatives often center on their utility as intermediates in pharmaceuticals and agrochemicals due to their tunable reactivity and stability .
Properties
IUPAC Name |
N-dihexoxyphosphorylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO3P/c1-5-7-9-11-13-18-20(17,16-15(3)4)19-14-12-10-8-6-2/h15H,5-14H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPCBJPANTHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(NC(C)C)OCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dihexoxyphosphorylpropan-2-amine typically involves the reaction of dihexyl phosphite with propan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phosphorus atom, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-dihexoxyphosphorylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromoethane or chloroform can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted amines or phosphates.
Scientific Research Applications
N-dihexoxyphosphorylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-dihexoxyphosphorylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amine group can interact with receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and biological properties of phosphorus-containing amines are highly dependent on substituents attached to the phosphorus atom and the amine backbone. Below is a detailed comparison with key analogs:
Substituent Effects on Phosphorus
*Hypothetical data for this compound inferred from analogs.
Key Observations:
- Reactivity : Bulky hexyloxy groups may sterically hinder nucleophilic attacks on the phosphorus center, slowing hydrolysis compared to compounds with shorter alkoxy chains (e.g., ethoxyethyl in ) .
- Synthetic Utility: Phosphorus derivatives with tert-butoxy or isopropylamino groups () are preferred in controlled drug synthesis due to their balanced stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
